molecular formula C24H16F3NO5 B11149710 3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one

3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one

Cat. No.: B11149710
M. Wt: 455.4 g/mol
InChI Key: YOEHCZOUMUIYFB-UHFFFAOYSA-N
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Description

3-Benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C24H16F3NO5. This compound is notable for its complex structure, which includes a chromenone core, a benzyl group, a methyl group, and a phenoxy group substituted with nitro and trifluoromethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions, followed by cyclization.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where the chromenone derivative reacts with 2-nitro-4-(trifluoromethyl)phenol in the presence of a base like potassium carbonate.

    Final Modifications: The final product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium dithionite (Na2S2O4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound serves as a lead compound for developing new drugs. Its structural features are explored for interactions with biological targets, aiming to discover new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(2-nitro-4-trifluoromethyl-phenoxy)-benzo©chromen-6-one
  • 3-(2-Nitro-4-trifluoromethyl-phenoxy)-6H-benzo©chromen-6-one
  • 3-(2,6-Dinitro-4-trifluoromethyl-phenoxy)-4-methyl-6H-benzo©chromen-6-one

Uniqueness

Compared to similar compounds, 3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is unique due to the presence of the benzyl group, which can significantly alter its chemical reactivity and biological activity. The combination of the nitro and trifluoromethyl groups also imparts distinct electronic properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H16F3NO5

Molecular Weight

455.4 g/mol

IUPAC Name

3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]chromen-2-one

InChI

InChI=1S/C24H16F3NO5/c1-14-18-9-8-17(32-21-10-7-16(24(25,26)27)12-20(21)28(30)31)13-22(18)33-23(29)19(14)11-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3

InChI Key

YOEHCZOUMUIYFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])CC4=CC=CC=C4

Origin of Product

United States

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